molecular formula C34H38O13 B8082373 methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

Cat. No.: B8082373
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[b]benzofuran family, characterized by a fused bicyclic core (cyclopentane and benzofuran) with multiple substituents, including methoxy, phenyl, and a 1,4-dioxane-derived side chain.

Properties

IUPAC Name

methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXFVCXBFGBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b] benzofuran-2-carboxylate is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be broken down into several functional groups that may contribute to its biological activity. The presence of methoxy groups and a dioxane moiety suggests possible interactions with biological targets, including enzymes and receptors.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, derivatives of benzofuran have shown the ability to scavenge free radicals and reduce oxidative stress in various models. This property is crucial for preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties similar to other related compounds. In vitro studies have demonstrated that certain benzofuran derivatives can inhibit the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated macrophages. This suggests a potential application in treating inflammatory conditions such as arthritis or psoriasis.

Anticancer Activity

Some studies have highlighted the anticancer potential of benzofuran derivatives. The compound's structural features may allow it to interfere with cancer cell proliferation and induce apoptosis. For instance, compounds with similar scaffolds have been shown to inhibit tumor growth in various cancer cell lines by modulating pathways such as the MAPK and NF-kB signaling pathways.

Case Studies

  • Study on Antioxidant Activity : A study involving a related compound demonstrated a significant reduction in oxidative stress markers in human cell lines treated with the compound at varying concentrations. The results indicated a dose-dependent effect on reducing malondialdehyde levels and increasing glutathione levels.
  • Anti-inflammatory Study : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound led to a marked decrease in IL-1β and IL-6 production compared to untreated controls. The mechanism was linked to the inhibition of NF-kB activation.
  • Anticancer Research : A recent investigation into a structurally similar compound showed that it inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis; cell cycle arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopenta[b]Benzofuran Derivatives

  • Methyl 1,8b-Dihydroxy-6,8-Dimethoxy-3a-(4-Methoxyphenyl)-3-Phenyl-2,3-Dihydro-1H-Cyclopenta[b]Benzofuran-2-Carboxylate (): This analog lacks the 1,4-dioxane side chain but shares the methoxyphenyl and phenyl substituents. Its polarity and solubility are influenced by hydroxyl and methoxy groups, making it more polar than the target compound. Applications in organic synthesis are noted, but bioactivity data are absent .
  • Halogenated Rocaglate Derivative (9bb) (): Features a bromophenyl group instead of the 4-methoxyphenyl and a benzyloxy substituent.

Cyclopenta[c]Pyrrole and Cyclopenta[c]Pyridine Derivatives

  • Cyclopenta[c]Pyrrole-1-Carboxamide (VX-950) ():
    A structurally distinct HCV protease inhibitor with a cyclopenta[c]pyrrole core. Unlike the target compound, VX-950 lacks a benzofuran system but shares methoxy and carboxamide functionalities. It exhibits potent anti-HCV activity (EC₅₀ ~1.2 nM) and a high selectivity index (SI >100), suggesting that cyclopenta-fused systems with polar side chains are pharmacologically promising .

  • Salviadiginine A ():
    A cyclopenta[c]pyridine isolated from Salvia digitaloides. While structurally dissimilar, its weak anti-inflammatory activity highlights that bioactivity in cyclopenta derivatives depends on substitution patterns and ring fusion .

Functional Comparison with Pharmacologically Active Analogs

Antiviral Activity

  • Lycorine Derivatives ():
    Cyclopenta[c]pyrrole analogs (e.g., 1a, 3) show reduced cytotoxicity (CC₅₀ >50 μM) while retaining anti-HCV activity (EC₅₀ ~0.5–1.0 μM). The target compound’s 1,4-dioxane side chain may similarly reduce cytotoxicity, though its antiviral efficacy remains untested .

  • Rocaglate Derivatives ():
    Compound 9bb’s bromophenyl group suggests halogenation improves target binding, a strategy applicable to the target compound’s methoxyphenyl group for enhanced antiviral potency .

Enzyme Inhibition and ADMET Profiles

  • Cyclopenta[b]Quinoline Derivatives (): Fluorobenzoic acid-substituted analogs (e.g., Compound 27) exhibit optimal AChE inhibition (IC₅₀ ~0.8 nM) and favorable ADMET profiles, including blood-brain barrier (BBB) penetration. The target compound’s methoxy and hydroxyl groups may similarly enhance CNS accessibility .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Methyl Analog () VX-950 () Compound 27 ()
Core Structure Cyclopenta[b]benzofuran Cyclopenta[b]benzofuran Cyclopenta[c]pyrrole Cyclopenta[b]quinoline
Key Substituents 1,4-Dioxane, dihydroxyethyl Methoxy, phenyl Carboxamide Fluorobenzoic acid
Polarity High (hydroxyl, dioxane) Moderate (methoxy) High (carboxamide) Moderate (fluorine)
Therapeutic Potential Hypothesized antiviral Synthetic intermediate Anti-HCV AChE inhibitor
ADMET Prediction Likely BBB penetration Not reported High SI (>100) Low genotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Reactant of Route 2
methyl 6-[[6-(1,2-dihydroxyethyl)-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.